molecular formula C18H16BrN3 B6348118 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine CAS No. 1354936-40-5

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Cat. No.: B6348118
CAS No.: 1354936-40-5
M. Wt: 354.2 g/mol
InChI Key: YCWMTGWTQCJMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromophenyl group at the 4-position and a dimethylphenyl group at the 6-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 3,4-dimethylbenzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 4-bromoaniline with 3,4-dimethylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.

    Final Product: The final step involves the reduction of the imine group to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
  • 4-(4-Fluorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
  • 4-(4-Methylphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Uniqueness

4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research.

Properties

IUPAC Name

4-(4-bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3/c1-11-3-4-14(9-12(11)2)17-10-16(21-18(20)22-17)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWMTGWTQCJMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.